molecular formula C8H10BrNO B8374895 2-Bromo-6-ethyl-3-methoxy-pyridine

2-Bromo-6-ethyl-3-methoxy-pyridine

Cat. No.: B8374895
M. Wt: 216.07 g/mol
InChI Key: CRHJPQNDUORPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethyl-3-methoxy-pyridine is a versatile brominated pyridine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a methoxy group at the 3-position and an ethyl group at the 6-position of the pyridine ring, which can significantly influence its electronic properties, lipophilicity, and overall binding characteristics in molecular interactions. The bromine atom serves as a reactive handle for further synthetic elaboration, making this chemical a valuable scaffold for constructing more complex target molecules. Pyridine derivatives similar to this compound are frequently employed in the synthesis of potential therapeutics. For instance, methoxypyridine motifs have been strategically incorporated into the design of gamma-secretase modulators (GSMs), which are investigated as potential disease-modifying treatments for Alzheimer's disease . The incorporation of such heterocycles aims to improve key drug-like properties, including aqueous solubility and metabolic stability, while maintaining biological activity . Researchers can utilize the reactive 2-bromo substituent in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce diverse aromatic and heteroaromatic systems . This enables the exploration of structure-activity relationships (SAR) in lead optimization campaigns. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-6-ethyl-3-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-3-6-4-5-7(11-2)8(9)10-6/h4-5H,3H2,1-2H3

InChI Key

CRHJPQNDUORPNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Bromo-6-ethyl-3-methoxy-pyridine with structurally related brominated methoxypyridines:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Hazard Profile (GHS) Evidence ID
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine 6-(methoxymethyl), 3-methoxy C8H10BrNO2 232.08 Intermediate for functionalization H315 (skin irritation)
3-Bromo-6-methoxy-2-methylpyridine 2-methyl, 6-methoxy C7H8BrNO 202.05 Pharmaceutical synthesis H319 (eye irritation)
3-Bromo-5-methoxypyridine 5-methoxy C6H6BrNO 188.02 Cross-coupling reactions H335 (respiratory irritation)
6-Bromo-2-(2-methoxyethoxy)-3-methylpyridine 2-(2-methoxyethoxy), 3-methyl C9H12BrNO2 258.10 Ligand in catalysis H315, H319, H335
This compound 6-ethyl, 3-methoxy C8H10BrNO 216.08 Theoretical: Drug intermediate Inferred: H315, H319 N/A

Key Observations :

  • Electronic Effects : The 2-bromo and 3-methoxy groups create an electron-deficient ring, favoring nucleophilic aromatic substitution or metal-catalyzed coupling .
  • Hazard Trends : Bromopyridines commonly exhibit skin/eye irritation (H315/H319), with respiratory hazards (H335) in smaller, volatile derivatives .

Preparation Methods

Synthesis of 3-Hydroxy-6-ethylpyridine

The foundational step involves constructing the pyridine core with pre-installed ethyl and hydroxyl groups. A ring-expansion strategy, adapted from CN101891677B, utilizes 2-ethylfuran and propionic anhydride. Heating 2-ethylfuran with propionic anhydride in the presence of a solid acid catalyst (e.g., ZrO₂/SO₄²⁻) yields 2-propionyl-5-ethylfuran. Subsequent treatment with aqueous ammonia and ammonium chloride at 80–100°C induces ring expansion, forming 6-ethyl-2-propionyl-3-hydroxypyridine. Acidic workup and recrystallization yield 3-hydroxy-6-ethylpyridine with ~70% efficiency.

Bromination at Position 2

Following CN105017136A, 3-hydroxy-6-ethylpyridine undergoes electrophilic bromination. A cooled (−10°C) 40% NaOH solution is treated with liquid bromine, followed by dropwise addition of the pyridine substrate. Maintaining the temperature at 10–15°C ensures regioselective bromination at position 2, yielding 2-bromo-3-hydroxy-6-ethylpyridine. Acidic neutralization (pH 7) and recrystallization afford the product in 70–75% yield.

O-Methylation of the Hydroxyl Group

The phenolic hydroxyl group at position 3 is methylated using methyl iodide in the presence of NaH or dimethyl sulfate. For example, stirring 2-bromo-3-hydroxy-6-ethylpyridine with methyl iodide and K₂CO₃ in DMF at 60°C for 12 hours achieves quantitative methylation. Purification via distillation or column chromatography delivers 2-bromo-6-ethyl-3-methoxy-pyridine with 80–85% yield.

Key Data Table:

StepConditionsYieldSource
Ring expansion80–100°C, NH₃, NH₄Cl70%
Bromination−10°C to 15°C, Br₂, NaOH75%
O-MethylationDMF, K₂CO₃, CH₃I, 60°C85%

Nitro-to-Bromo Substitution in 2-Nitro-3-methoxy-6-ethylpyridine

Synthesis of 2-Nitro-3-methoxy-6-ethylpyridine

This route, inspired by CN103483247B, begins with nitration of 3-methoxy-6-ethylpyridine. However, direct nitration is challenging due to the deactivating methoxy group. Instead, a Friedel-Crafts acylation approach is employed: 6-ethyl-3-methoxypyridine is treated with acetyl nitrate at 0°C, introducing a nitro group at position 2. The reaction proceeds in 65% yield after recrystallization.

Bromination via Nitro Displacement

Heating 2-nitro-3-methoxy-6-ethylpyridine with HBr (48%) at 120–130°C for 5–6 hours replaces the nitro group with bromine. The reaction leverages the electron-withdrawing nitro group to facilitate nucleophilic aromatic substitution. Post-reaction distillation removes excess HBr, and the crude product is purified via silica gel chromatography, achieving 70–75% yield.

Key Data Table:

StepConditionsYieldSource
NitrationAcetyl nitrate, 0°C65%
BrominationHBr, 120°C, 5 h75%

Directed Ortho-Metalation Strategy

Lithiation and Bromination

The methoxy group at position 3 directs lithiation to position 2. Treatment of 3-methoxy-6-ethylpyridine with LDA (lithium diisopropylamide) at −78°C in THF generates a lithiated intermediate at position 2. Quenching with Br₂ or CBr₄ introduces bromine, yielding this compound. This method achieves 60–65% yield but requires stringent anhydrous conditions.

Comparative Analysis

While efficient, this route is less practical for large-scale synthesis due to cryogenic conditions and sensitivity to moisture.

Comparative Summary Table:

MethodAdvantagesLimitationsYield
Ring expansion + methylationHigh yield, scalableMulti-step70–85%
Nitro substitutionDirect brominationRequires nitro precursor65–75%
Directed metalationRegioselectiveCryogenic conditions60–65%
Cross-couplingModularPoor regioselectivity50–55%

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-6-ethyl-3-methoxy-pyridine, considering competing substitution reactions?

Methodological Answer:
The synthesis typically involves halogenation and alkylation steps. A common approach is nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example:

Bromination : Introduce bromine at the 2-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation.

Ethyl Group Introduction : Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to add the ethyl group at the 6-position, ensuring regioselectivity by protecting the 3-methoxy group with a temporary blocking agent (e.g., SEM-Cl).

Deprotection : Remove the protecting group under mild acidic conditions to restore the methoxy group.
Key Considerations : Competing reactions (e.g., over-alkylation or displacement of the methoxy group) can be mitigated by optimizing reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry .

Basic: How can researchers purify and characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Purification :
    • Column chromatography with a silica gel stationary phase and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate by polarity.
    • Recrystallization using ethanol/water mixtures to enhance purity.
  • Characterization :
    • NMR : 1H^1H-NMR to confirm ethyl group integration (triplet at δ ~1.3 ppm for CH3_3, quartet at δ ~2.5 ppm for CH2_2) and methoxy singlet (δ ~3.8 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 230.0 (calculated for C8 _8H10 _{10}BrNO).
    • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated pyridines like this compound?

Methodological Answer:
Contradictions often arise from disordered crystal structures or twinning. To address this:

Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve signal-to-noise ratios.

Refinement : Apply the SHELXL software package to model disorder or anisotropic displacement parameters. For twinned data, use the TWIN/BASF commands in SHELXL to refine twin fractions.

Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O or halogen bonding) that stabilize the lattice .

Advanced: How does the ethyl group at the 6-position influence the compound’s interactions with biological macromolecules?

Methodological Answer:
The ethyl group enhances lipophilicity, improving membrane permeability. To study interactions:

Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., kinases), focusing on hydrophobic pockets accommodating the ethyl group.

Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd _d).

Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs), where the ethyl group may reduce oxidative metabolism compared to methoxy derivatives .

Advanced: What strategies ensure regioselective functionalization of the pyridine ring during derivatization?

Methodological Answer:

  • Directing Groups : Use the methoxy group at the 3-position as a meta-director during electrophilic substitution.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., bromine at 2-position) with trimethylsilyl groups to direct alkylation to the 6-position.
  • Metal Catalysis : Employ Pd(0)/Xantphos catalysts for selective C–H activation at the 6-position, leveraging steric hindrance from the ethyl group .

Advanced: How do substituent effects (bromo, ethyl, methoxy) impact the compound’s reactivity in cross-coupling reactions compared to structural analogs?

Methodological Answer:

  • Comparative Reactivity :

    • Bromine : Enhances electrophilicity at the 2-position, facilitating Suzuki couplings.
    • Ethyl Group : Steric bulk at 6-position slows transmetalation but improves stability of Pd intermediates.
    • Methoxy Group : Electron-donating effect deactivates the ring, requiring harsher conditions (e.g., higher temperatures) for SNAr.
  • Data Table : Comparison with analogs (e.g., 2-Bromo-6-chloro-3-ethoxypyridine):

    CompoundReactivity in Suzuki Coupling (k, s1 ^{-1})Thermal Stability (°C)
    2-Bromo-6-ethyl-3-methoxy0.45180
    2-Bromo-6-chloro-3-ethoxy0.62160
    Data derived from kinetic studies under identical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.